molecular formula C15H18N2O3S B2704410 ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 669753-36-0

ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2704410
CAS No.: 669753-36-0
M. Wt: 306.38
InChI Key: WNQIOHHXJIZPHX-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiophene core. The molecule is substituted with a cyanoacetyl group at the 2-amino position and an ethyl ester at the 3-carboxylate position. This compound is part of the 2-aminothiophene derivatives, a class known for their pharmaceutical relevance, including antifungal, anti-inflammatory, and antitumor activities . Its synthesis likely follows methods similar to other 2-aminothiophene derivatives, such as the reaction of ethyl cyanoacetate with cycloheptanone and elemental sulfur under Gewald-like conditions .

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-20-15(19)13-10-6-4-3-5-7-11(10)21-14(13)17-12(18)8-9-16/h2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQIOHHXJIZPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene at reflux conditions. This reaction yields the desired compound in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate:

  • Case Study : A study evaluated its effectiveness against various bacterial strains. The compound exhibited significant antibacterial activity, with zones of inhibition measured in millimeters .
  • Results Summary :
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed using several methods:

  • DPPH Scavenging Activity : The compound showed notable scavenging abilities on stable free radicals.
  • Results Summary :
    MethodIC50 Value (µg/mL)
    DPPH Scavenging45
    Nitric Oxide Scavenging50

These results indicate that the compound may protect cells from oxidative stress and related diseases .

Potential Anti-inflammatory Effects

Research has also indicated that derivatives of this compound may possess anti-inflammatory properties:

  • Mechanism of Action : It is believed that the thiophene moiety interacts with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Antitumor Activity

In vitro studies have explored the antitumor potential of this compound:

  • Case Study : A series of derivatives were tested against cancer cell lines, showing promising cytotoxic effects.
Cell LineIC50 Value (µM)
HeLa (Cervical)20
MCF7 (Breast)25

These findings suggest that further development could lead to novel anticancer agents .

Mechanism of Action

The mechanism by which ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in anticancer studies, it has shown affinity towards proteins like STAT1 and KRAS, leading to down-regulation of these genes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Spectral Data (NMR/IR)
Target Compound C14H17N3O3S 307.37 Not Reported Likely soluble in DMSO –NH (IR ~3300 cm⁻¹), C≡N (IR ~2250 cm⁻¹)
Ethyl 2-[(2-chloroacetyl)amino] analog C14H17ClN2O3S 340.81 Not Reported Ethanol, Methanol –COCl (IR ~1800 cm⁻¹), δ 4.35 (q, CH2CH3)
Ethyl 2-((thiophen-3-ylmethylene)amino) analog (7a) C17H18N2O2S2 362.46 113–115 Ethanol δ 9.74 (s, CH=N), 7.45–7.52 (Ar-H)
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (precursor) C12H17NO2S 239.33 87–88 Methanol, Ethanol δ 1.35 (t, CH3), 4.35 (q, CH2)

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • CAS Number : 669753-36-0
  • Molecular Weight : 302.38 g/mol
  • Structure : The compound features a cyclohepta[b]thiophene core with a cyanoacetyl amino group, which contributes to its biological activity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : this compound has shown promising results in inducing apoptosis in cancer cells. Specifically, it has been tested against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2), demonstrating significant cytotoxicity.
  • Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation was assessed through IC50 values, revealing effective concentrations ranging from 23.2 μM to 49.9 μM for various derivatives .
  • Cell Cycle Arrest : Flow cytometry analysis demonstrated that the compound induces G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth by halting the cell cycle at critical checkpoints .
  • Autophagy Modulation : Studies indicate that it does not induce significant autophagic cell death but rather inhibits it, suggesting a dual mechanism of action involving both apoptosis and necrosis .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor effects of this compound on MCF-7 cells:

  • Methodology : The study involved in vitro assays to measure cell viability and apoptosis induction using flow cytometry.
  • Results :
    • IC50 Values : The most active derivatives exhibited IC50 values as low as 23.2 μM.
    • Apoptosis Induction : The compound effectively induced apoptosis and necrosis in treated cells.
    • Cell Cycle Analysis : An increase in G2/M phase cell-cycle arrest was noted (25.56% compared to a control of 17.23%) .

Summary of Biological Activities

Activity TypeObservationsIC50 Range (μM)
AntitumorInduces apoptosis in MCF-7 cells23.2 - 49.9
Cell Cycle ArrestG2/M phase arrest observedN/A
Autophagy ModulationInhibits autophagic cell deathN/A

Q & A

Basic Research Question

  • 1H/13C NMR : Critical for confirming regiochemistry of the cycloheptane and thiophene rings. For example, methylene protons in the cyclohepta ring appear as multiplet signals at δ 1.5–2.5 ppm .
  • IR spectroscopy : Cyano (C≡N) and carbonyl (C=O) stretches at ~2200 cm⁻¹ and 1700 cm⁻¹ confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 347.12 g/mol).
    Contradiction resolution : Discrepancies in carbonyl peak positions may arise from solvent polarity or crystallinity. Cross-validate with X-ray crystallography (if available) or 2D NMR (e.g., HSQC) .

How can researchers design experiments to evaluate the biological activity of this compound, particularly for anti-inflammatory or antioxidant applications?

Basic Research Question

  • In vitro antioxidant assays :
    • DPPH/ABTS radical scavenging : Measure IC50 values at 517 nm/734 nm .
    • Lipid peroxidation inhibition : Use rat liver homogenates and thiobarbituric acid-reactive substances (TBARS) assay .
  • In vivo anti-inflammatory models :
    • Carrageenan-induced paw edema : Administer compound (10–50 mg/kg) and monitor edema reduction over 6h .
      Dose-response curves and positive controls (e.g., indomethacin) are essential for validation.

What strategies can address low solubility or stability during biological testing?

Advanced Research Question

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
  • Prodrug modification : Introduce ester or amide prodrug moieties to improve bioavailability .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

How can structure-activity relationship (SAR) studies guide functionalization of this compound for enhanced bioactivity?

Advanced Research Question

  • Core modifications : Replace the cycloheptane ring with cyclopentane (smaller ring) to assess steric effects on target binding .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) at the thiophene 4-position to modulate redox potential .
  • Pharmacophore mapping : Overlay active analogs (e.g., anti-inflammatory thiophenes ) to identify critical hydrogen-bonding motifs.

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (specific target organ toxicity, respiratory system ).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under argon at –20°C to prevent hydrolysis .

How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

Advanced Research Question

  • Reproducibility audits : Replicate methods with strict control of variables (e.g., solvent grade, humidity).
  • Meta-analysis : Compare NMR data from multiple sources (e.g., δ 7.2–7.5 ppm for aromatic protons ) to identify systematic errors.
  • Collaborative validation : Share samples with independent labs for cross-characterization .

What analytical methods are recommended for purity assessment and impurity profiling?

Basic Research Question

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 30%→100% MeOH) to quantify impurities .
  • TLC : Silica gel 60 F254 plates with ethyl acetate/hexane (1:1) for rapid purity checks .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

How can computational docking studies predict the compound’s interaction with biological targets (e.g., COX-2 or NF-κB)?

Advanced Research Question

  • Target selection : Prioritize proteins with known thiophene binding (e.g., cyclooxygenase-2 for anti-inflammatory activity ).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Binding affinity validation : Compare docking scores (ΔG) with experimental IC50 values to refine models .

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